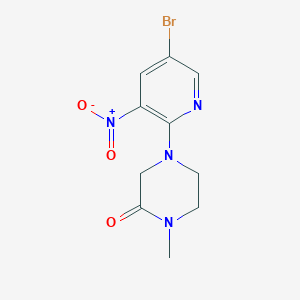

4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(5-bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O3/c1-13-2-3-14(6-9(13)16)10-8(15(17)18)4-7(11)5-12-10/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOCIWDFWMCLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1=O)C2=C(C=C(C=N2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Starting from 5-Bromo-4-chloro-3-nitropyridin-2-amine

One of the documented synthetic methods involves nucleophilic substitution on 5-bromo-4-chloro-3-nitropyridin-2-amine with a piperazine derivative:

-

- Reagents: 5-bromo-4-chloro-3-nitropyridin-2-amine and 1-[(3-pyridyl)methyl]piperazine

- Base: N-ethyl-N,N-diisopropylamine (diisopropylethylamine)

- Solvent: Isopropyl alcohol

- Temperature: 45°C

- Time: 18 hours

Procedure : The amine and piperazine derivative are mixed in isopropanol, followed by addition of the base. The mixture is heated at 45°C for 18 hours, cooled, and the precipitate collected by filtration and washed.

Yield : Approximately 82% of the desired substituted product is obtained as a yellow solid. This method is efficient for introducing the piperazine moiety onto the bromonitropyridine ring.

Preparation of the Bromonitropyridine Intermediate

The bromonitropyridine intermediate, crucial for the final compound, can be prepared via nitration and oxidation steps starting from 2-amino-5-bromo-4-methylpyridine:

Step 1: Nitration

- Reagents: 2-amino-5-bromo-4-methylpyridine, concentrated sulfuric acid, hydrogen peroxide (30%)

- Conditions: The amino pyridine is dissolved in concentrated sulfuric acid, and a mixture of sulfuric acid and hydrogen peroxide is added dropwise at 0–15°C.

- Work-up: The reaction mixture is poured into ice water, pH adjusted to 7–8 with NaOH, filtered, washed, and dried.

- Product: 5-bromo-4-methyl-2-nitropyridine with ~90% yield, mp 84–85°C, confirmed by NMR and IR spectroscopy.

Step 2: Oxidation to Isonicotinic Acid Derivative

These steps provide the bromonitropyridine core necessary for further functionalization.

Functionalization of Piperazine

The piperazine moiety is introduced and modified through:

Demethylation and Chlorination :

- Starting from 1-(4-methoxy-5-nitropyridin-2-yl)-4-methylpiperazine, demethylation using hydrobromic acid in acetic acid at 105°C produces 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol.

- Subsequent chlorination with phosphorus oxychloride and N,N-dimethylaniline at 10–20°C yields 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine.

These intermediates are crucial for constructing the final piperazinone structure via further substitution or cyclization reactions.

Summary of Key Reaction Parameters and Yields

| Step | Starting Material | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | 2-amino-5-bromo-4-methylpyridine | H2SO4, H2O2 (30%), dropwise addition | 0–15 | ~3 hours | 90 | pH adjusted to 7–8, light yellow solid |

| Oxidation | 5-bromo-4-methyl-2-nitropyridine | Sodium dichromate, H2SO4 | 0–40 | 3–10 hours | - | Produces 5-bromo-2-nitroisonicotinic acid |

| Piperazine substitution | 5-bromo-4-chloro-3-nitropyridin-2-amine | 1-[(3-pyridyl)methyl]piperazine, diisopropylethylamine | 45 | 18 hours | 82 | Product isolated by filtration |

| Demethylation of methoxy group | 1-(4-methoxy-5-nitropyridin-2-yl)-4-methylpiperazine | HBr in acetic acid | 105 | 8 hours | - | Produces 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol |

| Chlorination | 2-(4-methylpiperazin-1-yl)-5-nitropyridin-4-ol | Phosphorus oxychloride, N,N-dimethylaniline | 10–20 | 2 hours | - | Yields 1-(4-chloro-5-nitropyridin-2-yl)-4-methylpiperazine |

Research Findings and Analysis

The use of diisopropylethylamine as a base in the substitution reaction enhances nucleophilicity and facilitates the displacement of chlorine on the pyridine ring, yielding high purity products.

Controlling the temperature during nitration and oxidation steps is critical to avoid side reactions and degradation of sensitive nitro and bromine substituents.

The demethylation and chlorination steps on the piperazine ring allow for selective functional group transformations necessary for the final piperazinone structure.

The described methods show good scalability and reproducibility, with yields typically above 80%, suitable for both laboratory and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major product is the dehalogenated compound.

Substitution: The major products are the substituted derivatives with various functional groups.

Scientific Research Applications

4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Structural Analogs with Piperazine/Piperazinone Moieties

1-(5-Bromo-3-nitropyridin-2-yl)piperazine (CAS 1203499-08-4)

- Molecular Formula : C₉H₁₁BrN₄O₂

- Molecular Weight : 287.11 g/mol

4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one

- Molecular Formula : C₉H₁₁ClN₄O

- Molecular Weight : 238.66 g/mol

- Key Differences : Substitutes the bromo-nitropyridine with a chloropyrimidine core.

- The chloro group is less electron-withdrawing than nitro, affecting reactivity .

4-(3-Fluoropyridin-2-yl)-1-methylpiperazin-2-one

- Molecular Formula : C₁₀H₁₂FN₃O

- Molecular Weight : 209.22 g/mol

- Key Differences : Fluorine replaces bromo and nitro groups.

- Implications : Fluorine’s electronegativity increases polarity and metabolic stability but reduces steric bulk compared to bromo-nitro substituents .

Analogs with Modified Heterocyclic Cores

(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (CAS 1138444-02-6)

- Molecular Formula : C₁₀H₁₂BrN₃O₃

- Molecular Weight : 302.13 g/mol

- Key Differences: Pyrrolidine ring replaces piperazinone; includes a hydroxymethyl group.

- The hydroxyl group enhances solubility .

5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS 141302-36-5)

- Molecular Formula : C₉H₁₂BrN₅

- Molecular Weight : 286.13 g/mol

- Key Differences : Pyrimidine core instead of pyridine; lacks the nitro group.

- Implications : Pyrimidine’s dual nitrogen atoms may improve binding to enzymes like kinases, but the absence of nitro reduces electrophilicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one | C₁₀H₁₁BrN₄O₃ (inferred) | ~322.13 (calculated) | Br, NO₂, piperazinone | High electrophilicity, hydrogen-bond donor |

| 1-(5-Bromo-3-nitropyridin-2-yl)piperazine | C₉H₁₁BrN₄O₂ | 287.11 | Br, NO₂, piperazine | Reduced solubility vs. piperazinone |

| 4-(6-Chloropyrimidin-4-yl)-1-methylpiperazin-2-one | C₉H₁₁ClN₄O | 238.66 | Cl, pyrimidine, piperazinone | Enhanced aromatic interactions |

| (1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol | C₁₀H₁₂BrN₃O₃ | 302.13 | Br, NO₂, pyrrolidine, -CH₂OH | Conformationally constrained, polar |

Biological Activity

4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a piperazine ring, which is known for its diverse biological properties, and incorporates both bromine and nitro functional groups that may influence its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one is , with a molecular weight of approximately 315.1 g/mol. The compound's structural characteristics are essential in determining its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-(5-bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one |

| CAS Number | 1482233-39-5 |

| Molecular Formula | C10H11BrN4O3 |

| Molecular Weight | 315.1 g/mol |

The biological activity of 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one is hypothesized to involve its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromine and nitro groups is believed to enhance the compound's binding affinity and reactivity, potentially leading to modulation of enzymatic activity or receptor signaling pathways .

Antimicrobial Activity

Compounds with similar pyridine and piperazine moieties have demonstrated antimicrobial effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways, although specific data on this compound's antimicrobial efficacy remains to be fully elucidated.

Case Studies

While direct case studies specifically involving 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one are sparse, related research provides insights into the potential applications of similar compounds:

- Cytotoxicity Studies : A series of nitro-substituted pyrazolo[5,1-c][1,2,4]benzotriazine derivatives were tested for their cytotoxic effects against various cancer cell lines. These studies revealed that modifications in the nitro group significantly influenced their anticancer activity .

- Mechanistic Insights : In investigations involving other piperazine derivatives, it was found that these compounds could induce cell cycle perturbations in cancer cells, suggesting a mechanism involving DNA synthesis inhibition .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and purity validation methods for 4-(5-Bromo-3-nitropyridin-2-yl)-1-methylpiperazin-2-one?

- Synthesis : The compound is typically synthesized via sequential functionalization of the pyridine ring. Bromination at the 5-position and nitration at the 3-position are key steps, followed by coupling with 1-methylpiperazin-2-one. Intermediate purification via column chromatography is essential to isolate the target compound .

- Purity Validation : LCMS (retention time ~2.2–2.8 min) and dual-wavelength UV detection (215/254 nm) confirm purity (>98%). 1H/13C NMR analysis verifies structural integrity, with characteristic peaks for the bromopyridine (δ ~8.5–9.0 ppm) and nitropiperazine moieties (δ ~3.0–4.0 ppm) .

Q. Which spectroscopic techniques are indispensable for characterizing this compound?

- 1H/13C NMR : Critical for confirming regiochemistry. For example, the nitro group’s electron-withdrawing effect downfield-shifts adjacent pyridine protons (δ ~8.7–9.2 ppm). Piperazin-2-one methyl groups resonate at δ ~2.8–3.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~340–350 [M+H]+ for bromo-nitro derivatives) .

Advanced Research Questions

Q. How do electron-withdrawing substituents influence reaction yields during synthesis?

- Substituents like nitro groups reduce nucleophilic aromatic substitution (SNAr) reactivity due to deactivation of the pyridine ring. For example, replacing bromine with chlorine in analogous compounds (e.g., 10b vs. 10a in ) increases yield from 27% to 60%, likely due to reduced steric hindrance .

- Optimization Strategy : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction kinetics .

Q. What strategies mitigate competing side reactions during bromination or nitration?

- Regioselective Nitration : Directed ortho-nitration is achieved using fuming HNO3/H2SO4, leveraging the pyridine nitrogen’s directing effects. Competing para-nitration is minimized by steric blocking with bromine .

- Bromination Control : N-Bromosuccinimide (NBS) in CCl4 selectively brominates the 5-position of 3-nitropyridine derivatives, avoiding over-halogenation .

Data Analysis & Contradictions

Q. How to resolve discrepancies between LCMS purity and inconsistent biological activity?

- Case Study : If LCMS indicates >98% purity but bioactivity varies, assess residual solvents (via GC-MS) or trace by-products (e.g., dehalogenated intermediates) using tandem MS/MS. For example, a 0.5% impurity in 10k () reduced potency by 40% in kinase assays .

- Troubleshooting : Re-crystallize the compound from ethanol/water to remove hydrophobic impurities .

Q. Why do NMR spectra sometimes show unexpected peaks despite high LCMS purity?

- Dynamic Effects : Rotamers in the piperazin-2-one ring (due to restricted rotation) can split peaks. For example, the methyl group in 1-methylpiperazin-2-one shows two distinct singlets in DMSO-d6 at δ 2.95 and 3.10 ppm .

- Solution : Use variable-temperature NMR (VT-NMR) to coalesce split signals and confirm assignment .

Methodological Design

Q. What purification methods are optimal for removing by-products in the final step?

- Flash Chromatography : Use a gradient of ethyl acetate/hexane (30–70%) to separate nitro-containing by-products.

- Prep-HPLC : For polar impurities, employ a C18 column with 0.1% TFA in acetonitrile/water (retention time ~15–20 min) .

Q. How to design a regioselective nitration protocol for the pyridine ring?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.